molecular formula C30H22ClN3O5 B11434487 N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-chlorobenzyl)-2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Cat. No.: B11434487
M. Wt: 540.0 g/mol
InChI Key: OSOGAMZVKYXDCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include benzodioxole, chlorobenzyl chloride, and phenylacetic acid derivatives. The reaction conditions may involve:

    Catalysts: Common catalysts such as palladium or copper.

    Solvents: Organic solvents like dichloromethane or ethanol.

    Temperature: Reactions may be carried out at elevated temperatures (e.g., 80-120°C).

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.

    Reduction: Reduction reactions could lead to the formation of dihydroquinazoline derivatives.

    Substitution: Nucleophilic substitution reactions may occur at the benzodioxole or chlorophenyl moieties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazoline derivatives are known for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

In medicine, this compound could be investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions.

Industry

Industrially, it may find applications in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The molecular pathways involved could include inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Other quinazoline derivatives with similar structures and biological activities.

    Benzodioxole Compounds: Compounds containing the benzodioxole moiety, known for their pharmacological properties.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups, often used in medicinal chemistry.

Uniqueness

The uniqueness of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[(4-CHLOROPHENYL)METHYL]-2,4-DIOXO-3-PHENYL-1,2,3,4-TETRAHYDROQUINAZOLINE-7-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique biological activities and therapeutic potential.

Properties

Molecular Formula

C30H22ClN3O5

Molecular Weight

540.0 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorophenyl)methyl]-2,4-dioxo-3-phenylquinazoline-7-carboxamide

InChI

InChI=1S/C30H22ClN3O5/c31-22-10-6-19(7-11-22)17-33-25-15-21(28(35)32-16-20-8-13-26-27(14-20)39-18-38-26)9-12-24(25)29(36)34(30(33)37)23-4-2-1-3-5-23/h1-15H,16-18H2,(H,32,35)

InChI Key

OSOGAMZVKYXDCX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4CC5=CC=C(C=C5)Cl)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.